molecular formula C22H16N2O4 B12531052 {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid CAS No. 651720-74-0

{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid

Cat. No.: B12531052
CAS No.: 651720-74-0
M. Wt: 372.4 g/mol
InChI Key: PEWDMMCCFXTMQQ-UHFFFAOYSA-N
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Description

{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid is a complex organic compound with a unique structure that combines elements of naphthalene, pyrimidine, and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the formation of the pyrimidine ring through a cyclization reaction. The final step involves the introduction of the acetic acid moiety via esterification or amidation reactions. Reaction conditions often include the use of catalysts such as Lewis acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new treatments for various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, or other materials with specific functionalities.

Mechanism of Action

The mechanism of action of {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}propionic acid
  • {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}butyric acid
  • {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}benzoic acid

Uniqueness

What sets {[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid apart from similar compounds is its specific combination of functional groups and structural features. The presence of the acetic acid moiety, along with the naphthalene and pyrimidine rings, provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

CAS No.

651720-74-0

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

2-[2-(6-hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4-yl]oxyacetic acid

InChI

InChI=1S/C22H16N2O4/c25-18-9-8-15-10-17(7-6-16(15)11-18)22-23-19(14-4-2-1-3-5-14)12-20(24-22)28-13-21(26)27/h1-12,25H,13H2,(H,26,27)

InChI Key

PEWDMMCCFXTMQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O)OCC(=O)O

Origin of Product

United States

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